Technical Whitepaper: Synthesis, Characterization, and Application of 1-Chloro-4-(1-cyclopenten-1-yl)benzene (CAS: 2371-98-4)
Technical Whitepaper: Synthesis, Characterization, and Application of 1-Chloro-4-(1-cyclopenten-1-yl)benzene (CAS: 2371-98-4)
Executive Summary & Chemical Identity
1-Chloro-4-(1-cyclopenten-1-yl)benzene , frequently cataloged as 1-(4-chlorophenyl)cyclopentene (CAS No. 2371-98-4)[1], is a critical halogenated arylcycloalkene. In medicinal chemistry and drug development, it serves as a conformationally restricted styrene bioisostere. By locking the alkene geometry within a five-membered ring, it reduces entropic penalties during receptor binding. This makes it a privileged structural motif in the design of cyclooxygenase (COX) inhibitors, selective estrogen receptor modulators (SERMs), and advanced active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-chloro-4-(cyclopent-1-en-1-yl)benzene |
| CAS Number | 2371-98-4 |
| Molecular Formula | C₁₁H₁₁Cl |
| Molecular Weight | 178.66 g/mol |
| Boiling Point | 253°C – 255°C[2] |
| Appearance | Colorless to pale yellow oil / low-melting solid |
Mechanistic Rationale & Retrosynthetic Analysis
As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical yield to assess scalability, functional group tolerance, and downstream purification demands. The construction of the C(sp²)–C(sp²) bond between the chlorophenyl ring and the cyclopentenyl moiety is best approached via two primary pathways:
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Transition-Metal Catalysis (Suzuki-Miyaura): Cross-coupling of 1-cyclopentenyl triflate with 4-chlorophenylboronic acid. This route is highly chemoselective. The palladium catalyst ensures the aryl chloride bond remains intact, as oxidative addition into the C–Cl bond is kinetically slower than into the vinyl triflate under specific ligand conditions[3].
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Nucleophilic Addition & Elimination (Grignard): Addition of 4-chlorophenylmagnesium bromide to cyclopentanone, followed by acid-catalyzed dehydration. This classical approach is highly cost-effective for scale-up, exploiting thermodynamic stabilization to yield the conjugated alkene[4].
Retrosynthetic pathways for 1-chloro-4-(1-cyclopenten-1-yl)benzene.
Experimental Protocols & Causality
Protocol A: Suzuki-Miyaura Cross-Coupling (High-Fidelity Route)
This method is preferred when synthesizing libraries of analogs where late-stage functionalization is required. The protocol leverages the differential reactivity of the vinyl triflate over the aryl chloride[5].
Step-by-Step Methodology:
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Solvent Degassing: Prepare a solvent mixture of 1,4-dioxane and water (4:1 v/v). Sparge with argon for 30 minutes.
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Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides, which would stall the catalytic cycle.
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Reagent Charging: To an oven-dried Schlenk flask, add 4-chlorophenylboronic acid (1.2 equiv), 1-cyclopentenyl trifluoromethanesulfonate (1.0 equiv), and anhydrous K₃PO₄ (2.0 equiv).
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Causality: K₃PO₄ is selected over weaker bases like Na₂CO₃ because its higher pKa accelerates the transmetalation step of sterically hindered or cyclic substrates without inducing premature triflate hydrolysis[3].
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
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Causality: The bidentate dppf ligand enforces a wide bite angle, which sterically accelerates the final reductive elimination step and stabilizes the palladium intermediate against precipitation (catalyst deactivation).
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Reaction Execution: Heat the mixture to 80°C under argon for 4-6 hours. Monitor via TLC or LC-MS until the vinyl triflate is fully consumed.
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Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% hexanes) to isolate the pure alkene.
Catalytic cycle for the Suzuki-Miyaura coupling of the target compound.
Protocol B: Grignard Addition and Acid-Catalyzed Dehydration (Scale-Up Route)
For multi-gram or kilogram scale, the Grignard approach is economically superior. It relies on robust, classical organic transformations documented in foundational patent literature[4].
Step-by-Step Methodology:
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Grignard Addition: In a flame-dried reactor under nitrogen, prepare a 1.0 M solution of 4-chlorophenylmagnesium bromide in anhydrous THF (1.1 equiv). Cool to 0°C.
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Ketone Addition: Add cyclopentanone (1.0 equiv) dropwise over 30 minutes.
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Causality: The reaction is highly exothermic. Maintaining 0°C prevents the Grignard reagent from acting as a base, which would cause unwanted enolization or aldol condensation of the cyclopentanone.
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Quench: Carefully quench with saturated aqueous NH₄Cl and extract with diethyl ether. Evaporate to yield the intermediate 1-(4-chlorophenyl)cyclopentanol.
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Dehydration: Dissolve the crude tertiary alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
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Causality:p-TsOH is a strong, non-nucleophilic acid. It protonates the hydroxyl group to form a superior leaving group (H₂O) without providing a nucleophile that could trap the resulting carbocation.
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Azeotropic Distillation: Reflux the mixture equipped with a Dean-Stark apparatus for 3 hours.
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Causality: According to Le Chatelier’s principle, continuously removing the water byproduct drives the equilibrium entirely toward alkene formation. The reaction selectively forms the conjugated 1-arylcyclopentene due to thermodynamic stabilization (Zaitsev's rule)[2].
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Purification: Wash the cooled toluene solution with saturated NaHCO₃ to neutralize the acid, dry, concentrate, and distill the residue under reduced pressure (b.p. 253°–255°C) to yield the target compound.
Conclusion
The synthesis of 1-chloro-4-(1-cyclopenten-1-yl)benzene exemplifies the intersection of thermodynamic control and organometallic precision. Whether utilizing the atom-economical Grignard dehydration for bulk manufacturing or the highly tolerant Suzuki-Miyaura coupling for complex analog generation, strict adherence to mechanistic principles—such as rigorous degassing, precise base selection, and moisture exclusion—is paramount for achieving high purity and yield.
References
- BenchChem. "1-Cyclopentenyl-4-chlorobenzene | C11H11Cl | RUO". Benchchem Catalog.
- PrepChem. "Synthesis of 1-(p-chlorophenyl)cyclopentene". PrepChem Database.
- Grisar, J. M., et al. "Substituted cycloalkyl lactamimides". US Patent 4126621A (1978). Google Patents.
- Li, Y., et al. "Total synthesis of cyrneines A–B and glaucopine C". PMC - NIH (2018).
- Chemler, S. R., et al. "Suzuki–Miyaura Cross‐Coupling". ResearchGate (2022).
Sources
- 1. 1-Cyclopentenyl-4-chlorobenzene|C11H11Cl|RUO [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Total synthesis of cyrneines A–B and glaucopine C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4126621A - Substituted cycloalkyl lactamimides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
